N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide
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Overview
Description
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The key steps typically include:
Formation of the anthracene derivative: This involves the reaction of anthracene with suitable reagents to introduce functional groups at specific positions.
Synthesis of the naphthacridine derivative: This step involves the cyclization of naphthalene derivatives to form the naphthacridine ring system.
Coupling reactions: The anthracene and naphthacridine derivatives are then coupled through amide bond formation, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a fluorescent probe or as a ligand for studying protein interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known anticancer compounds.
Industry: It could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as DNA, proteins, or enzymes, leading to changes in cellular processes. The compound’s structure allows it to intercalate into DNA or bind to specific proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Mitoxantrone: A synthetic anthracenedione with anticancer properties.
Amsacrine: An antineoplastic agent that intercalates into DNA.
Uniqueness
N-(9,10-Dihydro-9,10-dioxo-5-((5,8,13,14-tetrahydro-5,8,14-trioxonaphth(2,3-c)acridin-10-yl)amino)-1-anthryl)benzamide is unique due to its complex structure, which combines features of both anthracene and naphthacridine derivatives. This structural complexity may confer unique properties, such as enhanced binding affinity to biological targets or improved stability in various environments.
Properties
CAS No. |
94349-29-8 |
---|---|
Molecular Formula |
C42H23N3O6 |
Molecular Weight |
665.6 g/mol |
IUPAC Name |
N-[9,10-dioxo-5-[(5,8,14-trioxo-13H-anthra[1,2-b]quinolin-10-yl)amino]anthracen-1-yl]benzamide |
InChI |
InChI=1S/C42H23N3O6/c46-37-23-10-4-5-11-24(23)39(48)35-27(37)17-18-28-36(35)44-30-19-16-22(20-29(30)38(28)47)43-31-14-6-12-25-33(31)40(49)26-13-7-15-32(34(26)41(25)50)45-42(51)21-8-2-1-3-9-21/h1-20,43H,(H,44,47)(H,45,51) |
InChI Key |
JBIQRXVFEUVPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC6=C(C=C5)NC7=C(C6=O)C=CC8=C7C(=O)C9=CC=CC=C9C8=O |
Origin of Product |
United States |
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